molecular formula C10H9NO2 B2646816 Methyl 2-cyano-2-phenylacetate CAS No. 30698-30-7

Methyl 2-cyano-2-phenylacetate

Cat. No.: B2646816
CAS No.: 30698-30-7
M. Wt: 175.187
InChI Key: VVAHBRVAXFGEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-cyano-2-phenylacetate” is a chemical compound with the CAS Number: 30698-30-7 . It has a molecular weight of 175.19 . The IUPAC name for this compound is methyl cyano (phenyl)acetate .


Synthesis Analysis

The synthesis of “this compound” can be carried out from Benzeneacetonitrile . A versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H9NO2/c1-13-10 (12)9 (7-11)8-5-3-2-4-6-8/h2-6,9H,1H3 . This code provides a specific representation of its molecular structure.


Chemical Reactions Analysis

“this compound” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 148-151 °C (Press: 13 Torr) and a density of 1.145±0.06 g/cm3 (Predicted) . It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Diastereoselective Aldol Reaction : Methyl phenylacetate, closely related to methyl 2-cyano-2-phenylacetate, shows unique behavior in diastereoselective aldol reactions, where solvent and temperature affect the outcome. This is crucial in organic synthesis for creating specific molecular configurations (Ramachandran & Chanda, 2012).

Pharmacological and Biological Applications

  • Phenylacetic Acid Derivatives : Phenylacetic acid derivatives, which include compounds structurally similar to this compound, are produced by Curvularia lunata. They have been studied for potential biological activities, including antimicrobial effects (Varma et al., 2006).

Implications in Illicit Drug Synthesis

  • Synthesis of Illicit Substances : Although not directly related to this compound, the synthesis of phenyl-2-propanone from phenylacetic acid is examined for its use in illicit drug production. This highlights the chemical's potential misuse in clandestine laboratories (Forbes & Kirkbride, 1992).

Catalysis and Hydrogenation Processes

  • Hydrogenation to 2-Phenylethanol : A study shows that methyl phenylacetate, related to the compound , can be hydrogenated to 2-phenylethanol using specific catalytic conditions. This is vital for certain chemical manufacturing processes (Nomura, Ogura, & Imanishi, 2001).

Novel Synthetic Methods

  • Synthesis of Pharmaceutical Intermediates : Methyl 2-cyano-2-(3-thienyl)acetate, a compound similar to this compound, has been synthesized and identified as a precursor to pharmaceutical intermediates like 3-thienylmalonic acid (Raynolds, 1984).

Biochemical Research

  • Cyclodextrin Acids in Glycosidase Activity : Research into cyclodextrin acids, which are structurally related to this compound, provides insights into glycosidase activity. This has implications in enzymology and drug design (Fenger & Bols, 2010).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction mechanism most highly proceeds smoothly via the formation of the non-isolable intermediate .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-cyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAHBRVAXFGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.